molecular formula C6H14N2O B13516433 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine

1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine

Cat. No.: B13516433
M. Wt: 130.19 g/mol
InChI Key: ITIKSJYHFDENAQ-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine is an organic compound with the molecular formula C6H14N2O It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a tetrahydrofuran-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine typically involves the reaction of tetrahydrofuran with ethane-1,2-diamine under specific conditions. One common method is the nucleophilic substitution reaction where tetrahydrofuran is reacted with ethane-1,2-diamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tetrahydrofuran group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. In biological systems, it may inhibit or activate certain pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Indol-3-yl)ethane-1,2-diamine: A similar compound with an indole group instead of a tetrahydrofuran group.

    1-(Pyrrolidin-3-yl)ethane-1,2-diamine: Another related compound with a pyrrolidine ring.

Uniqueness

1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall functionality, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1-(oxolan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C6H14N2O/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-4,7-8H2

InChI Key

ITIKSJYHFDENAQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CN)N

Origin of Product

United States

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